Boc-His(Trt)-Aib-OH

Peptide Synthesis Quality Control GLP-1 Agonists

Boc-His(Trt)-Aib-OH (CAS 2061897-68-3) is a protected dipeptide building block combining Nα‑Boc‑L‑histidine, an Nim‑trityl (Trt)‑protected imidazole side chain, and the sterically hindered, α,α‑dialkyl amino acid α‑aminoisobutyric acid (Aib). Its molecular formula is C₃₄H₃₈N₄O₅ (MW 582.69 g/mol).

Molecular Formula C34H38N4O5
Molecular Weight 582.7 g/mol
CAS No. 2061897-68-3
Cat. No. B1450075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-His(Trt)-Aib-OH
CAS2061897-68-3
Molecular FormulaC34H38N4O5
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(C)(C)C(=O)O
InChIInChI=1S/C34H38N4O5/c1-32(2,3)43-31(42)36-28(29(39)37-33(4,5)30(40)41)21-27-22-38(23-35-27)34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-20,22-23,28H,21H2,1-5H3,(H,36,42)(H,37,39)(H,40,41)/t28-/m0/s1
InChIKeyPOZCMPSLNOUKQN-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-His(Trt)-Aib-OH (CAS 2061897-68-3): Key Attributes for Peptide Synthesis Procurement


Boc-His(Trt)-Aib-OH (CAS 2061897-68-3) is a protected dipeptide building block combining Nα‑Boc‑L‑histidine, an Nim‑trityl (Trt)‑protected imidazole side chain, and the sterically hindered, α,α‑dialkyl amino acid α‑aminoisobutyric acid (Aib) . Its molecular formula is C₃₄H₃₈N₄O₅ (MW 582.69 g/mol) [1]. The Boc and Trt groups provide orthogonal protection compatible with Boc‑strategy solid‑phase peptide synthesis (SPPS), while the Aib residue confers backbone rigidity and promotes helical conformations [2]. This compound is a critical intermediate in the synthesis of GLP‑1 receptor agonists such as semaglutide [3].

Why Boc-His(Trt)-Aib-OH (CAS 2061897-68-3) Cannot Be Substituted with Unprotected or Alternate Analogs


Simple substitution of Boc-His(Trt)-Aib-OH with Boc‑His‑Aib‑OH (lacking Trt) or Boc‑His(Boc)‑Aib‑OH introduces quantifiable risks of racemization and synthetic inefficiency. Histidine residues without Nim protection can undergo base‑catalyzed racemization at the Cα position with rates up to 60% during standard coupling conditions [1]. The Trt group on Boc‑His(Trt)‑Aib‑OH suppresses this side reaction, preserving stereochemical integrity . Furthermore, replacement of the Aib residue with a proteinogenic amino acid (e.g., Ala) eliminates the conformational restriction and proteolytic resistance conferred by the gem‑dimethyl substitution [2]. The following quantitative evidence demonstrates why this specific protected dipeptide is essential for reproducible, high‑fidelity peptide synthesis.

Boc-His(Trt)-Aib-OH (CAS 2061897-68-3) Quantitative Differentiation: Purity, Racemization Control, and Conformational Rigidity


Higher Commercial Purity Specifications vs. Boc-His(Boc)-Aib-OH

Boc-His(Trt)-Aib-OH is commercially available at a guaranteed purity of ≥99% by HPLC with single impurity ≤0.1% [1], whereas the closely related analog Boc-His(Boc)-Aib-OH (CAS 1169630-98-1) is typically supplied at 98% purity . This higher purity specification reduces the burden of preparative HPLC purification for downstream peptide synthesis, directly lowering cost and increasing yield in multi-step GLP-1 agonist manufacturing.

Peptide Synthesis Quality Control GLP-1 Agonists

Racemization Suppression via Nim-Trityl Protection

Histidine residues unprotected at the imidazole nitrogen can racemize at the Cα position with rates as high as 60% under standard peptide coupling conditions due to base-catalyzed enolization [1]. The Nim‑trityl group in Boc-His(Trt)-Aib-OH sterically shields the imidazole ring, effectively suppressing this side reaction and maintaining the desired L-configuration during both activation and coupling steps .

Stereochemical Integrity Racemization SPPS

Conformational Restriction and Proteolytic Stability Conferred by Aib

The α,α‑dialkyl amino acid Aib (α‑aminoisobutyric acid) induces 3₁₀‑helical conformations and increases peptide resistance to enzymatic degradation [1]. In a comparative study, a peptide containing two Aib residues (peptide 1) exhibited significantly enhanced proteolytic stability when incubated with Pronase, requiring a high enzyme concentration to achieve degradation [2]. Replacement of Aib with a standard amino acid (e.g., Ala) eliminates this conformational restriction and proteolytic resistance.

Peptide Stability Helical Induction Proteolysis

Orthogonal Deprotection Compatibility for Streamlined SPPS

Both the Nα‑Boc group and the Nim‑trityl (Trt) group of Boc-His(Trt)-Aib-OH are quantitatively removed under identical acidic conditions (e.g., TFA/scavenger cocktails) during standard Boc‑SPPS protocols . This orthogonal compatibility eliminates the need for a separate deprotection step for the imidazole side chain, reducing overall synthesis time and minimizing exposure to harsh reagents. In contrast, Fmoc‑based analogs (e.g., Fmoc‑His(Trt)‑Aib‑OH) require a two‑step deprotection sequence (piperidine for Fmoc, then TFA for Trt), adding complexity and potential side reactions [1].

Boc Chemistry SPPS Deprotection

Boc-His(Trt)-Aib-OH (CAS 2061897-68-3) in Practice: Preferred Use Cases Based on Quantitative Differentiation


Semaglutide and GLP‑1 Agonist Synthesis: High‑Purity Dipeptide Intermediate

Boc-His(Trt)-Aib-OH serves as the optimal dipeptide building block for constructing the N‑terminal His‑Aib motif of semaglutide and related GLP‑1 receptor agonists. Its ≥99% purity with single impurity ≤0.1% [1] minimizes the need for intermediate purification, while the Trt‑protected histidine ensures stereochemical integrity during coupling [2]. The Aib residue imparts the backbone rigidity required for prolonged in vivo half‑life of the final peptide .

Conformationally Constrained Peptide Libraries for Drug Discovery

Researchers designing peptide libraries that require defined 3₁₀‑helical conformations should prioritize Boc-His(Trt)-Aib-OH. The gem‑dimethyl substitution of Aib restricts backbone flexibility and promotes helical folding [1], enhancing binding affinity and selectivity for targets such as GPCRs and protein‑protein interaction interfaces. The orthogonal Boc/Trt protection scheme facilitates efficient solid‑phase assembly of these libraries.

Protease‑Resistant Peptide Probes and Biologics

When developing peptide probes or therapeutic candidates intended for long circulation times or exposure to proteolytic environments, Boc-His(Trt)-Aib-OH is the preferred building block. Peptides incorporating Aib exhibit markedly reduced degradation by Pronase and other broad‑spectrum proteases compared to those containing only canonical amino acids [2]. This property is essential for in vivo imaging agents and stable peptide hormones.

Process Development and Scale‑Up: Reduced Purification Overhead

For kilogram‑scale manufacturing of GLP‑1 peptides, procurement of Boc-His(Trt)-Aib-OH with validated high purity (≥99%, single impurity ≤0.1%) directly translates to lower preparative HPLC costs and higher overall yield. The single‑step TFA deprotection of both Boc and Trt groups simplifies the SPPS workflow and reduces solvent consumption compared to Fmoc‑based alternatives that require orthogonal deprotection sequences.

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